(4-Butoxyphenyl)(pyridin-3-yl)methanone
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Overview
Description
(4-Butoxyphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a butoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with 3-acetylpyridine in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Similar structure but with a fluorine atom instead of a butoxy group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains an aminopyrimidine moiety instead of a butoxyphenyl group.
Uniqueness
(4-Butoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4-butoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17NO2/c1-2-3-11-19-15-8-6-13(7-9-15)16(18)14-5-4-10-17-12-14/h4-10,12H,2-3,11H2,1H3 |
InChI Key |
VSASHPIKXGCOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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